An In-Depth Technical Guide to the Structure, Nomenclature, and Properties of Benzo[f]quinolin-5-amine
An In-Depth Technical Guide to the Structure, Nomenclature, and Properties of Benzo[f]quinolin-5-amine
Abstract
This technical guide provides a comprehensive examination of benzo[f]quinolin-5-amine, a pivotal heterocyclic compound in the fields of medicinal chemistry and materials science. We will dissect its core chemical structure, elucidate the systematic principles of its IUPAC nomenclature and numbering, and present its key physicochemical and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and significance of this versatile molecular scaffold. By grounding technical data with causality and authoritative references, this guide serves as an essential resource for leveraging benzo[f]quinolin-5-amine in advanced research and development applications.
The Benzo[f]quinoline Scaffold: A Privileged Structure
Significance in Drug Discovery and Materials Science
The benzoquinoline framework represents a class of polycyclic azaheterocycles that have garnered significant interest due to their rigid, planar structure and extended π-conjugated system.[1] These intrinsic features make them valuable scaffolds in various scientific domains. While the parent heterocycle is found in environmental sources like coal tar and petroleum distillate[1], its deliberate incorporation into novel molecular designs has led to compounds with potent biological activities, including antimicrobial and anticancer properties.[2][3] The ability of the benzoquinoline skeleton to intercalate with DNA has positioned it as a compelling pharmacophore in the design of chemotherapeutic agents.[4] Beyond medicine, the significant fluorescence and optoelectronic characteristics of these compounds have made them promising candidates for organic light-emitting diodes (OLEDs).[1][4]
Focus of this Guide: Benzo[f]quinolin-5-amine
This guide focuses specifically on benzo[f]quinolin-5-amine, an amino-substituted derivative of the benzo[f]quinoline core. The introduction of an amine group at the 5-position provides a crucial reactive handle for synthetic chemists, enabling the development of diverse chemical libraries for structure-activity relationship (SAR) studies.[5] Understanding the precise structure, numbering, and reactivity of this intermediate is fundamental for its effective use in the synthesis of more complex and functionally optimized molecules.
Chemical Structure and IUPAC Nomenclature
Elucidation of the Benzo[f]quinoline Core Structure
The name "benzo[f]quinoline" describes a molecule formed by the fusion of a benzene ring onto the 'f' face of a quinoline molecule. Quinoline itself is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. The fusion of an additional benzene ring results in a tetracyclic aromatic system with the molecular formula C₁₃H₉N.[6][7]
The IUPAC Numbering System: A Systematic Approach
The numbering of fused-ring systems follows a specific set of IUPAC rules designed for consistency and clarity. The process for benzo[f]quinoline is as follows:
-
Orientation: The molecule is oriented so that the maximum number of rings are in a horizontal row and the greatest number of rings are above and to the right of the horizontal row. For benzo[f]quinoline, the phenanthrene-like orientation is preferred.
-
Numbering Initiation: Numbering begins at the carbon atom in the most counter-clockwise position in the uppermost right-hand ring, proceeding clockwise around the periphery of the entire fused system.
-
Interior Atoms: Carbon atoms at the points of ring fusion are given letters (e.g., 6a, 6b, 10a, 10b) to denote their position relative to the last numbered peripheral atom. The nitrogen atom is assigned the lowest possible number consistent with the numbering direction.
Following these rules, the nitrogen atom in benzo[f]quinoline is assigned position 4. This systematic approach is crucial for unambiguously identifying the substitution patterns on the ring system.
Structure and Numbering of Benzo[f]quinolin-5-amine
In benzo[f]quinolin-5-amine, an amine (-NH₂) group is substituted at the C5 position. This specific location is adjacent to the nitrogen atom of the quinoline core, a position that significantly influences the molecule's electronic properties and chemical reactivity.
Figure 1: Chemical structure and IUPAC numbering of benzo[f]quinolin-5-amine.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of benzo[f]quinolin-5-amine is essential for its handling, purification, and application in synthetic protocols.
Tabulated Physicochemical Data
The key properties of the parent compound, benzo[f]quinoline, are summarized below. The addition of the amine group in benzo[f]quinolin-5-amine will alter these values, typically increasing the melting point and boiling point due to hydrogen bonding capabilities.
| Property | Value (for Benzo[f]quinoline) | Data Source |
| Molecular Formula | C₁₃H₉N | [6][7][8] |
| Molecular Weight | 179.22 g/mol | [6][9] |
| Appearance | White to light yellow powder/crystals | [4][9] |
| Melting Point | 89 - 93 °C | [4][9] |
| Boiling Point | ~350 °C | [4][9] |
| Solubility | Insoluble in water | [9] |
| CAS Number | 85-02-9 | [6][7] |
Spectroscopic Signature for Characterization
Spectroscopic analysis is critical for confirming the identity and purity of synthesized benzo[f]quinolin-5-amine.
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the benzo[f]quinoline core will appear as doublets, triplets, and multiplets, with characteristic coupling constants. The amine protons (-NH₂) will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for the carbon atoms of the aromatic framework, confirming the tetracyclic structure.[3]
-
FTIR: The infrared spectrum will be characterized by N-H stretching vibrations from the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), and C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ fingerprint region.[10]
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, confirming its elemental composition.[6][10]
Synthesis and Reactivity
Overview of Synthetic Strategies
The benzo[f]quinoline scaffold can be synthesized through various classical methods, including the Doebner-von Miller reaction, Skraup synthesis, and photochemical cyclization of stilbazole derivatives.[1] The introduction of the amine group at the C5 position is often achieved by nitration of the benzo[f]quinoline core followed by a reduction step, or through the reaction of a suitable precursor like benzo[f]quinoline-5,6-oxide.[1]
Exemplary Protocol: Synthesis via Reduction of 5-Nitrobenzo[f]quinoline
This protocol describes a reliable and common method for preparing amino-substituted azaheterocycles. The choice of a nitro-reduction pathway is based on its high efficiency and the commercial availability or straightforward synthesis of the nitro-precursor. This self-validating system yields a product that can be easily purified and characterized by standard analytical techniques.
Objective: To synthesize benzo[f]quinolin-5-amine by the chemical reduction of 5-nitrobenzo[f]quinoline.
Materials:
-
5-Nitrobenzo[f]quinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitrobenzo[f]quinoline (1.0 eq) in ethanol.
-
Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid. Causality Note: SnCl₂ in acidic medium is a classic and effective reducing agent for converting aromatic nitro groups to primary amines.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 9). This will precipitate tin salts and liberate the free amine.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Causality Note: The product, now a free base, is more soluble in organic solvents like ethyl acetate, allowing for its separation from the aqueous phase and inorganic salts.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure benzo[f]quinolin-5-amine.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FTIR, and MS analysis.
Applications in Research and Development
Role as a Pharmacophore in Anticancer Agents
The benzo[f]quinoline scaffold is recognized as a key pharmacophore in the development of novel anticancer agents.[3] The planar tetracyclic system facilitates intercalation into DNA, disrupting DNA replication and transcription processes in cancer cells. Furthermore, derivatives have been identified as inhibitors of critical enzymes like Topoisomerase II and ATP synthase, which are essential for cancer cell proliferation.[2] The amine group at the C5 position serves as a vital attachment point for side chains designed to enhance solubility, cell permeability, and target-binding affinity.
Utility as a Synthetic Intermediate
Beyond its direct biological applications, benzo[f]quinolin-5-amine is a valuable intermediate for constructing more complex heterocyclic systems. For example, it is a key precursor for the synthesis of angular dinaphthonaphthyridines, which are another class of compounds with significant biological potential.[5] The reactivity of the amine group allows for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, providing access to a broad chemical space for drug discovery efforts.
Conclusion
Benzo[f]quinolin-5-amine is a molecule of significant strategic importance. Its well-defined structure, governed by systematic IUPAC nomenclature, provides a rigid and electronically tunable scaffold. A comprehensive understanding of its physicochemical properties and synthetic accessibility is paramount for its effective utilization. As a key building block in the synthesis of potential anticancer drugs and advanced materials, benzo[f]quinolin-5-amine will continue to be a focal point of research and development for scientists and professionals in the chemical and pharmaceutical industries.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Benzo[f]quinoline. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzo[f]quinoline - Permanent link for this species. NIST Chemistry WebBook. Retrieved from [Link]
-
Chem-Impex. (n.d.). Benzo[f]quinoline. Retrieved from [Link]
-
Oniciuc, L., et al. (2023). Benzo[f]quinoline derivatives: potential applications... ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(F)Quinoline. PubChem Compound Summary for CID 6796. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Benzo(f)quinoline. SpectraBase. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Benzo[f]quinoline - Substance Details. Substance Registry Services. Retrieved from [Link]
-
Aicha, A. B., et al. (2018). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules, 23(11), 2947. Retrieved from [Link]
-
Antoci, V., et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. ResearchGate. Retrieved from [Link]
-
Oniciuc, L., et al. (2023). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. International Journal of Molecular Sciences, 24(9), 8234. Retrieved from [Link]
-
Kumar, C. S. P., et al. (2015). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Arabian Journal of Chemistry, 8(5), 651-659. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[f]quinoline [webbook.nist.gov]
- 7. Benzo[f]quinoline [webbook.nist.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. Benzo(F)Quinoline | C13H9N | CID 6796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
